1-Bromo-2-methylheptane
Description
1-Bromo-2-methylheptane (CAS: 72279-59-5, molecular formula: C₈H₁₇Br) is a branched bromoalkane with a bromine atom at the first carbon and a methyl group at the second carbon of a heptane chain . This structure positions it as a primary bromide with moderate steric hindrance due to the adjacent methyl group. Bromoalkanes like this are widely used as intermediates in organic synthesis, pharmaceuticals, and materials science due to their reactivity in substitution and elimination reactions .
Properties
IUPAC Name |
1-bromo-2-methylheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-3-4-5-6-8(2)7-9/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVAPJKLVSMYCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560924 | |
| Record name | 1-Bromo-2-methylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72279-59-5 | |
| Record name | 1-Bromo-2-methylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methylheptane can be synthesized through the bromination of 2-methylheptane. The process typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the 2-methylheptane, forming a carbon radical. This carbon radical then reacts with another bromine molecule to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in large quantities requires careful handling and safety measures due to its corrosive and toxic nature.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-methylheptane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: In these reactions, the bromine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions (OH-), cyanide ions (CN-), and ammonia (NH3). The major products depend on the nucleophile used.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide (KOtBu) can lead to the formation of 2-methyl-1-heptene.
Reduction Reactions: The compound can be reduced to 2-methylheptane using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include 2-methylheptanol, 2-methylheptanenitrile, or 2-methylheptanamine.
Elimination: 2-Methyl-1-heptene.
Reduction: 2-Methylheptane.
Scientific Research Applications
Scientific Research Applications
1-Bromo-2-methylheptane is primarily utilized in organic synthesis, particularly in the following areas:
1. Synthesis of Organic Compounds
- Alkylation Reactions : This compound can act as an alkylating agent in the synthesis of more complex organic molecules. It is often used to introduce the 2-methylheptyl group into other compounds, which can modify their physical and chemical properties for various applications .
2. Precursor for Synthesis
- Grignard Reagents : It can be converted into Grignard reagents, which are crucial for forming carbon-carbon bonds in organic chemistry. This transformation enables the synthesis of alcohols, acids, and other functional groups .
3. Chiral Synthesis
- Chiral Intermediates : The compound can be used to synthesize chiral intermediates, which are essential in the pharmaceutical industry for developing enantiomerically pure drugs .
Case Study 1: Synthesis of Chiral Alcohols
In a study published in the Journal of Organic Chemistry, researchers demonstrated that this compound could be used as a starting material for synthesizing chiral alcohols via nucleophilic substitution reactions. The resulting alcohols exhibited significant biological activity, highlighting the compound's importance in medicinal chemistry .
Case Study 2: Grignard Reaction
A detailed investigation into the use of this compound in Grignard reactions showed its effectiveness in forming tertiary alcohols when reacted with carbonyl compounds. This reaction pathway was optimized to yield high purity products suitable for further pharmaceutical applications .
Mechanism of Action
The mechanism of action of 1-Bromo-2-methylheptane in chemical reactions involves the formation of a carbon-bromine bond, which is susceptible to nucleophilic attack. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation, where a base abstracts a proton from a carbon adjacent to the carbon-bromine bond, leading to the formation of a double bond and the release of hydrogen bromide (HBr).
Comparison with Similar Compounds
Physical Properties
The physical properties of bromoalkanes are influenced by molecular weight, branching, and bromine position. Below is a comparison of 1-bromo-2-methylheptane with analogous compounds (data sourced from available evidence):
Key Observations :
- Branching Effect : Branched bromoalkanes generally exhibit lower boiling points than their linear counterparts due to reduced surface area and weaker van der Waals forces. For example, 1-bromo-2-methylpropane (highly branched) boils at 7.2°C under reduced pressure, significantly lower than linear 1-bromohexane .
- Molecular Weight : Longer chains (e.g., 2-bromoheptane vs. 1-bromohexane) increase boiling points under similar conditions .
- Density : Bromoalkanes are denser than water, with values typically ranging from 1.1–1.9 g/cm³. Branching slightly reduces density compared to linear isomers .
This compound, with intermediate branching, is expected to have a boiling point lower than linear 2-bromoheptane but higher than smaller branched analogs like 1-bromo-2-methylpropane.
Reactivity and Chemical Behavior
- Substitution Reactions : As a primary bromide, this compound is more likely to undergo SN2 mechanisms than tertiary bromides (e.g., 2-bromo-2-methylpropane), which favor SN1 due to carbocation stability . However, the adjacent methyl group may introduce steric hindrance, slowing SN2 kinetics compared to less hindered primary bromides like 1-bromohexane.
- Elimination Reactions : Under basic conditions, β-hydrogen elimination could yield alkenes, with the methyl group influencing regioselectivity (Zaitsev’s rule).
Biological Activity
1-Bromo-2-methylheptane is an organic compound belonging to the class of alkyl bromides. It has garnered attention in various fields, including organic synthesis and medicinal chemistry, due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.
This compound has the molecular formula and a molecular weight of approximately 195.14 g/mol. It is a clear liquid at room temperature, with a boiling point around 165 °C. The compound is primarily used as an intermediate in organic synthesis and has been studied for its reactivity due to the presence of the bromine atom, which can undergo nucleophilic substitution reactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to form reactive intermediates upon metabolism. The following mechanisms have been identified:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles in biological systems, leading to the formation of various metabolites that may exhibit different biological activities.
- Radical Formation : Upon reduction, this compound can generate radical species that may interact with cellular macromolecules, potentially leading to oxidative stress and cellular damage.
Toxicological Profile
Research indicates that this compound exhibits moderate toxicity. It has been classified as a questionable carcinogen based on experimental neoplastigenic data. Its toxicological effects include:
- Acute Toxicity : Moderate toxicity observed through intraperitoneal administration in animal studies.
- Chronic Effects : Potential long-term exposure risks include carcinogenicity and reproductive toxicity.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Cytotoxicity : A study assessed the cytotoxic effects of various alkyl bromides, including this compound, on human cell lines. Results indicated significant cytotoxicity at higher concentrations, suggesting a dose-dependent relationship between exposure and cell viability .
- Reactivity with Biological Molecules : Research demonstrated that this compound could react with thiol groups in proteins, leading to potential modifications that may disrupt normal cellular functions .
- Environmental Impact Assessment : An environmental study evaluated the persistence and degradation pathways of this compound in soil and water systems. Findings suggested that while it degrades under certain conditions, it poses risks to aquatic organisms due to its bioaccumulation potential .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 195.14 g/mol |
| Boiling Point | ~165 °C |
| Toxicity Classification | Questionable carcinogen |
| Acute Toxicity (LD50) | Moderate (specific values vary) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
